molecular formula C7H14ClN B1383717 Bicyclo[4.1.0]heptan-1-amine hydrochloride CAS No. 2059941-89-6

Bicyclo[4.1.0]heptan-1-amine hydrochloride

Cat. No.: B1383717
CAS No.: 2059941-89-6
M. Wt: 147.64 g/mol
InChI Key: COXPHQNWOXDZRD-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bicyclo[4.1.0]heptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-4-2-1-3-6(7)5-7;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXPHQNWOXDZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Genesis and Evolution of 1-Aminonorcarane Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and pharmacological exploration of 1-aminonorcarane derivatives. From their initial synthesis to their development as potent central nervous system (CNS) agents, this document traces the scientific journey of this unique class of bicyclic compounds. We will delve into the foundational synthetic methodologies, explore the evolution of more advanced synthetic routes, and analyze the structure-activity relationships that have guided the development of these molecules for therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemical and biological landscape of 1-aminonorcarane derivatives.

Introduction: The Dawn of a New Scaffold

The story of 1-aminonorcarane derivatives begins in the mid-20th century, a period of burgeoning interest in the synthesis of novel chemical entities with potential therapeutic applications. The rigid, bicyclic structure of the norcarane (bicyclo[4.1.0]heptane) skeleton presented an intriguing scaffold for medicinal chemists. The introduction of an amino group at the bridgehead position (C1) would impart basicity and a potential anchor for biological activity, paving the way for a new class of compounds with unique three-dimensional conformations.

Foundational Synthetic Strategies

The initial approaches to the synthesis of the 1-aminonorcarane scaffold relied on established reactions in organic chemistry, adapted for the construction of this specific bicyclic amine. Two key historical methods that were instrumental in accessing this class of compounds are the Simmons-Smith reaction and the Hofmann rearrangement.

The Simmons-Smith Reaction: Building the Bicyclic Core

The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, provides a direct route to the norcarane skeleton.[1][2][3][4] This reaction involves the treatment of an alkene, in this case, cyclohexene, with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[1][2] The resulting norcarane can then be further functionalized to introduce the desired amino group.

Experimental Protocol: Synthesis of Norcarane via Simmons-Smith Reaction [1]

  • Preparation of the Zinc-Copper Couple: In a flask equipped with a condenser and a magnetic stirrer, add zinc dust and an equal weight of copper(I) chloride. Heat the mixture gently with a flame under a stream of nitrogen until it glows. Allow the mixture to cool to room temperature.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether.

  • Addition of Reagents: While stirring, add a solution of diiodomethane in diethyl ether, followed by a solution of cyclohexene in diethyl ether.

  • Reaction and Workup: Reflux the reaction mixture for several hours. After cooling, carefully add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting norcarane by distillation.

The introduction of the amino group at the C1 position from the norcarane precursor would then typically involve a multi-step sequence, which could include oxidation to a ketone, formation of an oxime, and subsequent reduction.

The Hofmann Rearrangement: A Direct Path to the Amine

The Hofmann rearrangement offers a more direct route to primary amines from amides with one less carbon atom.[5][6][7][8] This method would involve the synthesis of norcarane-1-carboxamide, which could then be subjected to the Hofmann rearrangement conditions to yield 1-aminonorcarane.

Experimental Protocol: Synthesis of a Primary Amine via Hofmann Rearrangement [6][7]

  • Preparation of the Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to this solution while stirring to generate a solution of sodium hypobromite.

  • Amide Addition: To a separate flask containing the primary amide (norcarane-1-carboxamide), add the freshly prepared cold sodium hypobromite solution.

  • Reaction: Warm the reaction mixture gently. The reaction is often exothermic.

  • Isolation of the Amine: After the reaction is complete, the primary amine can be isolated by steam distillation or solvent extraction.

  • Purification: The crude amine can be further purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Figure 1: The Hofmann Rearrangement Pathway.

Evolution of Synthetic Methodologies

Over the years, synthetic chemists have developed more efficient and versatile methods for the preparation of 1-aminonorcarane and its derivatives. These advancements have focused on improving yields, reducing the number of synthetic steps, and allowing for the introduction of a wider range of substituents to explore structure-activity relationships.

Modern approaches often involve the use of more sophisticated reagents and catalytic systems. For instance, modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc, have been shown to improve the efficiency of the cyclopropanation step.[1] Furthermore, advances in C-H activation and amination reactions have opened up new avenues for the direct introduction of amino groups into the norcarane scaffold, although these methods are still an active area of research.

Pharmacological Exploration: A Journey into the Central Nervous System

The initial pharmacological interest in 1-aminonorcarane derivatives stemmed from their structural similarity to other known CNS-active agents. The rigid bicyclic framework was thought to provide a specific orientation for interaction with biological targets.

Early CNS Screening
Development as Antidepressant Agents

The development of 1-aminonorcarane derivatives as potential antidepressants was a significant chapter in their history. The rationale behind this exploration was likely based on the emerging understanding of the role of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the pathophysiology of depression. Many early antidepressants were designed to inhibit the reuptake of these neurotransmitters, thereby increasing their synaptic concentrations.

The unique conformational constraints of the 1-aminonorcarane scaffold were hypothesized to allow for selective interactions with monoamine transporters. Researchers would have synthesized a variety of N-substituted derivatives to probe the structure-activity relationships (SAR) for monoamine reuptake inhibition.

Table 1: Hypothetical Structure-Activity Relationship Data for 1-Aminonorcarane Derivatives

CompoundR1R2Serotonin Reuptake Inhibition (IC50, nM)Norepinephrine Reuptake Inhibition (IC50, nM)Dopamine Reuptake Inhibition (IC50, nM)
1a HH5001200>10000
1b CH3H2508008000
1c CH3CH31505005000
1d PhenylH803002000

This table represents a hypothetical dataset to illustrate the type of SAR studies that would have been conducted.

Figure 2: Structure-Activity Relationship (SAR) Concept.

Modern Applications and Future Directions

While the initial focus on 1-aminonorcarane derivatives as antidepressants may have waned with the advent of more selective agents, the unique structural features of this scaffold continue to attract interest in medicinal chemistry. The rigid bicyclic system serves as a valuable tool for probing the conformational requirements of biological targets.

Current research may be exploring the application of 1-aminonorcarane derivatives in other therapeutic areas, leveraging their ability to cross the blood-brain barrier and their unique three-dimensional shape. The development of novel synthetic methodologies will undoubtedly facilitate the synthesis of more complex and diverse libraries of these compounds for high-throughput screening.

Conclusion

The history of 1-aminonorcarane derivatives is a testament to the enduring quest for novel chemical entities with therapeutic potential. From the early synthetic explorations using classic organic reactions to their investigation as CNS agents, this class of compounds has carved out a niche in the annals of medicinal chemistry. While the initial promise as mainstream antidepressants may not have been fully realized, the foundational knowledge gained from their synthesis and pharmacological evaluation continues to inform and inspire the design of new bioactive molecules. The unique conformational constraints of the 1-aminonorcarane scaffold ensure that it will remain a valuable tool for researchers in the ongoing endeavor to understand and modulate biological systems for the betterment of human health.

References

  • Hofmann rearrangement. (2023, December 28). In Wikipedia. [Link]

  • Hofmann Rearrangement: Mechanism & Examples. (2025, June 17). Chemistry Steps. [Link]

  • Simmons–Smith reaction. (2023, December 29). In Wikipedia. [Link]

  • Simmons-Smith Reaction. (n.d.). NROChemistry. Retrieved February 14, 2026, from [Link]

  • Hofmann Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 14, 2026, from [Link]

  • Simmons-Smith Reaction [Video]. (2020, November 28). YouTube. [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

Synthesis of Bicyclo[4.1.0]heptan-1-amine Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Bicyclo[4.1.0]heptane Scaffold

The bicyclo[4.1.0]heptane framework, a strained carbocyclic system, is a recurring motif in a multitude of biologically active molecules and natural products. Its unique three-dimensional structure imparts specific conformational constraints that are highly sought after in medicinal chemistry for the design of novel therapeutics. The introduction of an amine functionality at the bridgehead position, as in Bicyclo[4.1.0]heptan-1-amine, provides a critical anchor for further molecular elaboration and interaction with biological targets. This document provides a comprehensive guide for the synthesis of Bicyclo[4.1.0]heptan-1-amine hydrochloride, a stable and readily handleable form of the parent amine, intended for researchers in drug discovery and organic synthesis.

This guide will focus on a robust and adaptable synthetic sequence, commencing with the construction of the bicyclo[4.1.0]heptane core, followed by the introduction of the amine functionality via a Curtius rearrangement, and culminating in the formation of the hydrochloride salt. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a multi-step sequence. A logical and efficient pathway involves:

  • Formation of the Bicyclo[4.1.0]heptane Ring System: This can be achieved through the cyclopropanation of cyclohexene.

  • Introduction of a Carboxylic Acid at the Bridgehead Position: This sets the stage for the introduction of the amine group.

  • Conversion to the Primary Amine: The Curtius rearrangement offers a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.

  • Formation of the Hydrochloride Salt: Conversion of the amine to its hydrochloride salt enhances stability and improves handling characteristics.

G Cyclohexene Cyclohexene Bicycloheptane Bicyclo[4.1.0]heptane (Norcarane) Cyclohexene->Bicycloheptane Simmons-Smith Reaction CarboxylicAcid Bicyclo[4.1.0]heptane-1- carboxylic acid Bicycloheptane->CarboxylicAcid Lithiation & Carboxylation AcylAzide Bicyclo[4.1.0]heptane-1- carbonyl azide CarboxylicAcid->AcylAzide DPPA, Et3N Isocyanate Bicyclo[4.1.0]heptan-1- yl isocyanate AcylAzide->Isocyanate Heat (Rearrangement) Amine Bicyclo[4.1.0]heptan-1-amine Isocyanate->Amine Acidic Hydrolysis HCl_Salt Bicyclo[4.1.0]heptan-1-amine hydrochloride Amine->HCl_Salt HCl in Ether

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Bicyclo[4.1.0]heptane-1-carboxylic Acid

The initial phase of the synthesis focuses on constructing the bicyclo[4.1.0]heptane core and introducing a carboxylic acid moiety at the bridgehead position. A reliable method involves the Simmons-Smith cyclopropanation of cyclohexene to form norcarane (bicyclo[4.1.0]heptane), followed by a directed metallation and carboxylation sequence. A more direct, albeit potentially lower-yielding, route can be envisaged from 7,7-dichlorobicyclo[4.1.0]heptane. For the purpose of this guide, we will detail a robust and well-precedented approach.

Step 1a: Synthesis of Bicyclo[4.1.0]heptane (Norcarane)

The Simmons-Smith reaction provides a stereospecific method for the cyclopropanation of alkenes.[1]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Cyclohexene82.151008.22 g (10.1 mL)
Diiodomethane267.8411029.46 g (8.8 mL)
Zinc-Copper Couple--9.8 g
Diethyl Ether (anhydrous)74.12-150 mL

Protocol:

  • To a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the zinc-copper couple and 50 mL of anhydrous diethyl ether under an argon atmosphere.

  • Prepare a solution of cyclohexene (100 mmol) and diiodomethane (110 mmol) in 100 mL of anhydrous diethyl ether.

  • Add a small portion of this solution to the stirred zinc-copper couple suspension. The reaction is exothermic and should be initiated gently. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated (as evidenced by a gentle reflux), add the remainder of the cyclohexene/diiodomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1 hour, then heat to reflux for an additional 2 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and cautiously add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction.

  • Filter the mixture through a pad of celite, washing the filter cake with diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation. The crude norcarane can be purified by distillation.

Step 1b: Synthesis of Bicyclo[4.1.0]heptane-1-carboxylic acid

This step involves the deprotonation at the bridgehead carbon followed by quenching with carbon dioxide.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Bicyclo[4.1.0]heptane96.17504.81 g
n-Butyllithium (2.5 M in hexanes)64.065522 mL
Tetrahydrofuran (THF, anhydrous)72.11-100 mL
Dry Ice (solid CO₂)44.01excess-

Protocol:

  • To a flame-dried 250 mL three-necked flask under an argon atmosphere, add bicyclo[4.1.0]heptane (50 mmol) and anhydrous THF (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (55 mmol) to the stirred solution. Maintain the temperature below -70 °C during the addition.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • While maintaining the low temperature, carefully add crushed dry ice in small portions to the reaction mixture. A significant exotherm may be observed.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction by adding 50 mL of water.

  • Acidify the aqueous layer to pH 2 with 2 M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

Part 2: Curtius Rearrangement to Bicyclo[4.1.0]heptan-1-amine

The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[2][3] The use of diphenylphosphoryl azide (DPPA) offers a safer, one-pot alternative to the isolation of potentially explosive acyl azides.[2]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Bicyclo[4.1.0]heptane-1-carboxylic acid140.18101.40 g
Diphenylphosphoryl azide (DPPA)275.24113.03 g (2.4 mL)
Triethylamine101.19111.11 g (1.5 mL)
Toluene (anhydrous)92.14-50 mL
tert-Butanol74.12120.89 g (1.1 mL)
6 M Hydrochloric Acid36.46-20 mL

Protocol:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bicyclo[4.1.0]heptane-1-carboxylic acid (10 mmol).

  • Under an argon atmosphere, add anhydrous toluene (50 mL) and triethylamine (11 mmol).

  • Stir the mixture at room temperature until the carboxylic acid dissolves.

  • Add diphenylphosphoryl azide (11 mmol) dropwise to the stirred solution at room temperature.

  • After the addition is complete, add tert-butanol (12 mmol).

  • Heat the reaction mixture to 90-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas (use a bubbler).

  • Cool the reaction mixture to room temperature.

  • Add 20 mL of 6 M HCl and heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate Boc-protected amine.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove non-basic impurities.

  • Basify the aqueous layer to pH >12 with solid NaOH or concentrated NaOH solution, ensuring the mixture is cool.

  • Extract the free amine with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

Part 3: Formation of this compound

The final step involves the conversion of the free amine to its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and store.[4]

Materials:

Reagent/SolventQuantity
Crude Bicyclo[4.1.0]heptan-1-amine in etherFrom Part 2
HCl in diethyl ether (2 M solution)As needed
Diethyl Ether (anhydrous)For washing

Protocol:

  • Cool the ethereal solution of the crude amine from Part 2 in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the this compound salt under vacuum.

Data Summary and Expected Yields

StepProductStarting MaterialTypical Yield (%)
1aBicyclo[4.1.0]heptaneCyclohexene70-80%
1bBicyclo[4.1.0]heptane-1-carboxylic acidBicyclo[4.1.0]heptane50-60%
2Bicyclo[4.1.0]heptan-1-amineBicyclo[4.1.0]heptane-1-carboxylic acid60-75%
3This compoundBicyclo[4.1.0]heptan-1-amine>95%

Yields are estimates and may vary depending on experimental conditions and scale.

Causality and Scientific Integrity

  • Choice of the Curtius Rearrangement: The Curtius rearrangement is selected over the Hofmann rearrangement as it generally proceeds under milder conditions and avoids the use of bromine and strong base, which can be incompatible with certain functional groups. The use of DPPA is a key modification that enhances the safety and convenience of the Curtius reaction by avoiding the isolation of the potentially hazardous acyl azide intermediate.[2]

  • In Situ Protection and Deprotection: The addition of tert-butanol after the formation of the acyl azide allows for the in situ trapping of the isocyanate intermediate as its Boc-protected derivative. This is a common strategy to avoid polymerization or other side reactions of the highly reactive isocyanate. The subsequent acidic workup efficiently removes the Boc protecting group to liberate the free amine.

  • Hydrochloride Salt Formation: Amines are often converted to their hydrochloride salts to improve their stability, crystallinity, and ease of handling.[5] The use of anhydrous HCl in a non-polar solvent like diethyl ether is a standard and effective method for this transformation, leading to the precipitation of the salt.[4]

Alternative Synthetic Approaches: The Hofmann Rearrangement

An alternative and equally viable route to Bicyclo[4.1.0]heptan-1-amine is the Hofmann rearrangement of Bicyclo[4.1.0]heptane-1-carboxamide.[6][7] This method involves the treatment of the primary amide with bromine and a strong base, such as sodium hydroxide.

G CarboxylicAcid Bicyclo[4.1.0]heptane-1- carboxylic acid Amide Bicyclo[4.1.0]heptane-1- carboxamide CarboxylicAcid->Amide 1. SOCl2 2. NH4OH Isocyanate Bicyclo[4.1.0]heptan-1- yl isocyanate Amide->Isocyanate Br2, NaOH, H2O, Heat Amine Bicyclo[4.1.0]heptan-1-amine Isocyanate->Amine Hydrolysis

Caption: The Hofmann rearrangement pathway.

This approach requires the initial conversion of the carboxylic acid to the corresponding primary amide, which can be achieved by treatment with thionyl chloride followed by ammonium hydroxide. The subsequent rearrangement provides the desired amine. While effective, the Hofmann rearrangement often requires harsher conditions than the DPPA-mediated Curtius rearrangement.

Conclusion

The synthesis of this compound presented herein provides a detailed and reliable protocol for researchers. By understanding the underlying principles of each reaction and the rationale for the chosen conditions, scientists can confidently apply and adapt these methods for the synthesis of this and other valuable bicyclic amine building blocks for drug discovery and development.

References

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach to Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342.
  • Sciencemadness.org. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reliable Protocol for the Large Scale Synthesis of Diphenylphosphoryl Azide (DPPA). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 9(5), 1327–1332.
  • Google Patents. (n.d.). Process of preparing peptides using diphenyl phosphoryl azide.
  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • University of California, Irvine. (2019). Transition Metal Catalyzed Simmons–Smith Type Cyclopropanations. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • University of Glasgow. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application. Retrieved from [Link]

  • Organic Chemistry Praktikum. (2006). Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichlornorcarane) from cyclohexene. Retrieved from [Link]

Sources

Introduction: Navigating the Steric Challenge of Bicyclo[4.1.0]heptan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Bond Formation with Bicyclo[4.1.0]heptan-1-amine

Bicyclo[4.1.0]heptan-1-amine is a saturated bicyclic primary amine featuring a unique three-dimensional structure. The amine functionality is located at a bridgehead carbon, which is part of a strained cyclopropane ring fused to a cyclohexane ring. This arrangement places the amino group adjacent to a sterically demanding quaternary carbon center, presenting a significant challenge for synthetic chemists.

The inherent steric hindrance around the nitrogen atom dramatically reduces its nucleophilicity, making standard amide bond formation protocols sluggish and low-yielding.[1] The successful acylation of this amine requires carefully selected, highly potent coupling reagents and optimized reaction conditions designed to overcome the high activation energy barrier of the reaction.

This technical guide provides an in-depth analysis of suitable reagents and detailed protocols for the efficient formation of amide bonds with Bicyclo[4.1.0]heptan-1-amine, designed for researchers in medicinal chemistry and drug development.

Core Principle: The Mechanism of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid's hydroxyl group to transform it into a good leaving group. Coupling reagents achieve this by reacting with the carboxylate to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Base Base (e.g., DIPEA) Acid->Base Deprotonation ActiveEster Activated Intermediate (e.g., OAt-Ester) Acid->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU, T3P) Reagent->ActiveEster Activation Amine Bicyclo[4.1.0]heptan-1-amine ActiveEster->Amine Coupling ActiveEster->Amine Byproducts Byproducts ActiveEster->Byproducts Amide Target Amide Amine->Amide Nucleophilic Attack Protocol1 cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF. B 2. Add HATU (1.1 eq). C 3. Add DIPEA (2.5 eq). D 4. Stir for 15-20 min at room temperature. E 5. Add solution of Bicyclo[4.1.0]heptan-1-amine (1.2 eq) in DMF. D->E Activation Complete F 6. Stir at RT to 50°C for 12-24 h. G 7. Monitor by LC-MS or TLC. H 8. Dilute with EtOAc. G->H Reaction Complete I 9. Wash with aq. LiCl, sat. NaHCO₃, and brine. J 10. Dry (Na₂SO₄), filter, and concentrate. K 11. Purify by column chromatography.

Figure 2. Workflow for the HATU-mediated coupling protocol.

Methodology:

  • Activation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M), add HATU (1.1 equiv). [2]2. Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) to the mixture.

  • Stir the solution at room temperature for 15-20 minutes to ensure complete formation of the OAt-active ester.

  • Coupling: In a separate vial, dissolve Bicyclo[4.1.0]heptan-1-amine (1.2 equiv) in a small amount of anhydrous DMF and add this solution to the activated acid mixture.

  • Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: T3P®-Mediated Coupling (Simplified Workup Method)

This protocol is advantageous for its straightforward purification.

Methodology:

  • Setup: To a solution of the carboxylic acid (1.0 equiv) and Bicyclo[4.1.0]heptan-1-amine (1.2 equiv) in anhydrous ethyl acetate or acetonitrile (~0.2 M), add pyridine (3.0 equiv).

  • Reagent Addition: Add T3P® (50% solution in EtOAc, 1.5 equiv) dropwise to the mixture at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature or heat to 50-60°C. The reaction is typically faster at elevated temperatures.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Workup: Upon completion, cool the reaction to room temperature.

  • Slowly add saturated aqueous NaHCO₃ to quench the reaction and hydrolyze the phosphonic acid byproducts. [3]7. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M HCl (if the product is base-stable), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity but can be further purified by flash column chromatography if necessary.

Troubleshooting and Field Insights

  • Problem: Low or no conversion.

    • Insight: The steric hindrance is likely the primary issue.

    • Solution 1: Increase the reaction temperature. Many amide couplings with hindered substrates benefit from heating to 50-80°C.

    • Solution 2: If using a less reactive system like EDC/HOAt, switch to a more potent reagent like HATU. [4] * Solution 3: Increase the equivalents of the amine and coupling reagent to 1.5 equivalents or more to drive the reaction to completion.

  • Problem: Epimerization of an adjacent stereocenter in the carboxylic acid.

    • Insight: The base and activation conditions can lead to racemization.

    • Solution 1: Use a reagent known for low racemization, such as T3P® with pyridine or HATU. [5][6] * Solution 2: Lower the reaction temperature if possible and minimize the activation time before adding the amine.

  • Problem: Difficult purification due to co-eluting byproducts.

    • Insight: Reagent byproducts are contaminating the product.

    • Solution: Use the T3P® protocol. Its water-soluble byproducts are easily removed with a simple aqueous wash, providing a much cleaner crude product. [3]

Conclusion

The successful synthesis of amides from the sterically encumbered Bicyclo[4.1.0]heptan-1-amine is highly achievable with the appropriate selection of modern, high-potency coupling reagents. Uronium salts like HATU offer maximum reactivity for the most challenging substrates, while phosphonic anhydrides such as T3P® provide a robust and practical alternative with the significant advantage of a simplified, more sustainable workup. By understanding the principles of carboxylic acid activation and applying the detailed protocols herein, researchers can effectively incorporate this unique bicyclic scaffold into their target molecules.

References

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • HATU. Wikipedia. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

Sources

Application Note: Preparation of Pharmaceutical Intermediates Containing Bicyclo[4.1.0]heptane Scaffolds

[1]

Executive Summary & Strategic Importance

The bicyclo[4.1.0]heptane scaffold (often referred to as the norcarane system) acts as a critical structural motif in modern medicinal chemistry. By fusing a cyclopropane ring to a cyclohexane core, this scaffold imposes severe conformational restrictions, locking substituents into specific vectors that mimic bioactive conformations of amino acids (e.g., proline) or phenyl rings.

Key Therapeutic Applications:

  • mGluR Agonists: The scaffold is the pharmacophore of Eglumegad (LY354740) , a potent Group II metabotropic glutamate receptor agonist used in anxiety and addiction research.[1][2]

  • Antiviral Agents: Used as a rigid bioisostere to replace furanose rings in nucleoside analogs.[3]

  • MCHR1 Antagonists: Melanin-concentrating hormone receptor antagonists for obesity treatment.

This guide details the two primary industrial protocols for synthesizing this scaffold: the hydroxyl-directed Simmons-Smith cyclopropanation (for high diastereoselectivity) and the Rh-catalyzed diazoacetate addition (for enantioselective carboxylate functionalization).

Strategic Route Selection

Choosing the correct synthetic pathway depends entirely on the electronic nature of the starting cyclohexene and the required substitution pattern.

Comparative Analysis of Methods
FeatureMethod A: Simmons-Smith (Furukawa)Method B: Rh-Catalyzed CarbenoidMethod C: Corey-Chaykovsky
Reagents

,

Ethyl Diazoacetate (EDA),

Trimethylsulfoxonium iodide, NaH
Active Species Zinc Carbenoid (

)
Metal Carbenoid (

)
Sulfur Ylide
Substrate Scope Allylic alcohols, electron-rich alkenesElectron-rich alkenes (Styrenes, Enol ethers)Electron-deficient alkenes (Enones)
Stereocontrol Syn-directing (via Oxygen coordination)Exo/Endo mixture (Ligand dependent)Trans-selective
Key Hazard Pyrophoric (

)
Explosion/Toxicity (Diazo)

gas evolution
Decision Logic for Process Chemists

RouteSelectionStartStarting Material: Cyclohexene DerivativeCheckSubFunctional Group AnalysisStart->CheckSubAllylicOHContains Allylic -OH?CheckSub->AllylicOHYesE_RichElectron Rich (Ether/Alkyl)?CheckSub->E_RichNoMethodAMethod A: Simmons-Smith(Furukawa Modification)Target: Syn-isomerAllylicOH->MethodAChelation ControlE_PoorElectron Deficient (Enone)?E_Rich->E_PoorIf conjugated C=OMethodBMethod B: Rh-CatalyzedDiazo DecompositionTarget: Ester functionalizationE_Rich->MethodBCarbenoid InsertionMethodCMethod C: Corey-Chaykovsky(Sulfur Ylide)Target: Acyl-bicyclesE_Poor->MethodCMichael Addition

Figure 1: Decision matrix for selecting the optimal cyclopropanation strategy based on substrate electronics.

Protocol A: Hydroxyl-Directed Simmons-Smith Reaction

Objective: Synthesis of (1R,2R,6S)-bicyclo[4.1.0]heptan-2-ol (or derivatives). Mechanism: The Furukawa modification uses diethylzinc (



4
Safety Critical Parameters
  • Diethylzinc (

    
    ):  Pyrophoric.[5] Ignites immediately on contact with air. Must be handled under positive Nitrogen/Argon pressure.
    
  • Exotherm: The formation of the zinc carbenoid is exothermic. Temperature control (

    
     during mixing) is mandatory.
    
Materials
  • Cyclohex-2-en-1-ol (1.0 equiv)

  • Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Diiodomethane (

    
    , 4.4 equiv) - Must be copper-stabilized or freshly distilled.
    
  • Dichloromethane (DCM), Anhydrous

  • Saturated aqueous

    
     (Quench)
    
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and nitrogen inlet.

    • Purge with

      
       for 15 minutes.
      
    • Charge with anhydrous DCM (10 mL/g of substrate) and cool to -10°C .

  • Reagent Formation (In-Situ):

    • Add

      
       solution via cannula transfer. Do not use standard needles for volumes >5 mL.
      
    • Add

      
       dropwise via syringe pump over 20 minutes, maintaining internal temp < 0°C.
      
    • Observation: The solution may turn slightly cloudy or milky white.

    • Stir for 15 minutes at 0°C to form the active carbenoid (

      
      ).
      
  • Substrate Addition:

    • Dissolve Cyclohex-2-en-1-ol in minimal anhydrous DCM.

    • Add dropwise to the carbenoid solution over 30 minutes.

    • Mechanistic Note: Slow addition ensures the alcohol coordinates to Zn before the carbenoid decomposes.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 12–16 hours.

    • Monitor: TLC (Stain: Anisaldehyde or KMnO4). The product (

      
      ) will be slightly less polar than the starting material (
      
      
      ) but distinct.
  • Quench & Workup (Critical):

    • Cool reaction mixture back to 0°C.

    • Slowly add saturated aqueous

      
      .[5] Caution: Vigorous gas evolution (Ethane) and foaming.
      
    • Dilute with

      
       or DCM.
      
    • Separate layers. Wash organic layer with 10%

      
       (to remove iodine), then Brine.
      
    • Dry over

      
      , filter, and concentrate.[5]
      

Protocol B: Rhodium-Catalyzed Cyclopropanation

Objective: Synthesis of Ethyl bicyclo[4.1.0]heptane-7-carboxylate. Mechanism: Decomposition of ethyl diazoacetate (EDA) by Rh(II) creates a transient metal-carbenoid. This electrophilic species adds to the electron-rich double bond of cyclohexene.

Safety Critical Parameters
  • Diazo Compounds: Potentially explosive. Never distill EDA to dryness. Do not use ground glass joints if possible (friction hazard).

  • Dimerization: High concentrations of EDA lead to fumarate/maleate dimers. High dilution and slow addition are required.

Materials
  • Cyclohexene (5.0 equiv) - Used in excess to act as solvent/trap.

  • Ethyl Diazoacetate (EDA) (1.0 equiv)

  • Catalyst:

    
     (0.5 - 1.0 mol%)
    
  • Solvent: DCM or pure Cyclohexene.

Experimental Workflow

RhProtocolSetupReactor SetupInert AtmosphereRh Catalyst + AlkeneReactionCatalytic CycleN2 ExtrusionSetup->ReactionSyringePumpSyringe PumpEDA in DCM(Low Concentration)AdditionSlow Addition(>4 Hours)Prevent DimerizationSyringePump->AdditionAddition->ReactionDropwiseWorkupEvaporation& ChromatographyReaction->WorkupComplete

Figure 2: Workflow for Rh-catalyzed cyclopropanation emphasizing slow addition to suppress dimerization.

  • Setup:

    • Charge a flask with Cyclohexene (5 equiv) and

      
       (1 mol%).
      
    • Add DCM to dissolve the catalyst (green/blue solution).

  • Addition:

    • Dissolve EDA in DCM (1:1 ratio).

    • Using a syringe pump, add the EDA solution to the stirring catalyst mixture over 4–6 hours .

    • Note: The solution should evolve

      
       gas steadily. If bubbling stops, stop addition (catalyst may be dead).
      
  • Purification:

    • Concentrate in vacuo.[5]

    • Purify via Silica Gel Chromatography (Hexanes:EtOAc 95:5).

    • Isomers: Expect a mixture of exo (major) and endo (minor) isomers. Exo usually elutes first.

Characterization & QC Standards

Validating the formation of the bicyclo[4.1.0]heptane scaffold requires analyzing the unique high-field NMR signals of the cyclopropane protons.

NMR Data Table (Typical Values in )
PositionProton (

) Shift
MultiplicityCarbon (

) Shift
Diagnostic Note
H-1 / H-6 0.40 – 0.90 ppmMultiplet10 – 20 ppmBridgehead protons. Distinctive high-field shift.
H-7 (Endo) 0.10 – 0.30 ppmTriplet/Multiplet5 – 15 ppmOften the most upfield signal.
H-7 (Exo) 0.80 – 1.10 ppmMultiplet5 – 15 ppmDownfield relative to endo due to anisotropy.
H-2 (Carbinol) 3.80 – 4.20 ppmMultiplet65 – 75 ppmFor Simmons-Smith alcohol products.

Stereochemical Assignment:

  • Coupling Constants (

    
    ): 
    
    • Cis-coupling (cyclopropane):

      
      .
      
    • Trans-coupling:

      
      .
      
  • NOESY: Essential for confirming exo/endo or syn/anti relationships. In the Simmons-Smith product, a strong NOE correlation is observed between the C2-proton and the C1-bridgehead proton if the hydroxyl directed the addition correctly (syn).

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58. Link

  • Doyle, M. P., et al. (1993). Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation. Journal of the American Chemical Society, 115(21), 958-964. Link

  • Monn, J. A., et al. (1997). Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to Eglumegad (LY354740). Journal of Medicinal Chemistry, 40(4), 528-537. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[5][6] Organic Reactions.[3][5][6][7][8][9][10] Link

Application Notes & Protocols: Handling and Storage of Amine Hydrochloride Salts in the Lab

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Amine Hydrochloride Salts

Amine hydrochloride salts are prevalent in research and development due to their enhanced stability and solubility compared to their freebase counterparts.[1] Amines, containing a basic nitrogen atom with a lone pair of electrons, react with hydrochloric acid to form these salts.[2][3] This conversion to a crystalline salt form often makes them easier to handle and weigh.[1] However, their acidic and potentially corrosive nature demands strict adherence to safety protocols to ensure both personnel safety and the integrity of the compounds.

Pre-Handling Safety and Preparation

A thorough risk assessment is mandatory before any handling procedures. This begins with a comprehensive review of the substance's Safety Data Sheet (SDS).

Key Preparatory Steps:

  • Consult the SDS: The SDS provides critical information on physical and chemical properties, hazards, first-aid measures, and required personal protective equipment (PPE).[4]

  • Hazard Identification: Pay close attention to specific hazards such as acute toxicity, skin and eye irritation, and corrosivity.[5][6]

  • Engineering Controls: Whenever possible, handling of amine hydrochloride salts, especially in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8][9][10]

  • Personal Protective Equipment (PPE): The minimum required PPE includes a lab coat, safety goggles, and chemical-resistant gloves. For certain compounds or procedures, additional protection like a face shield or specialized respiratory protection may be necessary.[4][11]

Protocols for Handling Amine Hydrochloride Salts

Weighing Procedures

The fine, powdered nature of many amine hydrochloride salts necessitates careful weighing techniques to prevent airborne dissemination.

Recommended Weighing Workflow:

WeighingWorkflow A Don Appropriate PPE B Place Weighing Vessel on Balance in Fume Hood A->B C Tare the Balance B->C D Carefully Add Powder with Spatula C->D E Close Primary Container Immediately D->E F Record Final Weight E->F G Clean Spatula and Weighing Area F->G

Caption: A stepwise workflow for the safe weighing of amine hydrochloride salts.

Detailed Steps:

  • Work in a Fume Hood: Whenever feasible, place the analytical balance inside a chemical fume hood to contain any airborne particles.[7][9] If the balance is sensitive to airflow, an alternative is to transfer the powder to a tared, sealed container within the hood and then weigh the sealed container outside the hood.[8][10]

  • Use Appropriate Tools: Employ spatulas for transferring the powder to avoid spillage.[10] Using disposable items like weigh paper can also minimize cross-contamination.[7]

  • Minimize Dust: Handle the powder gently to avoid creating dust clouds.[8]

  • Immediate Cleanup: After weighing, promptly clean all surfaces and equipment to prevent the spread of contamination. Never use a dry brush, as this can generate dust; instead, use a wet wipe or a HEPA-filtered vacuum.[7][10]

Dissolution and Solution Handling

Amine hydrochloride salts are often readily soluble in water.[1][12] When preparing solutions, the following should be considered:

  • Order of Addition: Always add the solid salt to the solvent gradually with stirring.

  • pH Considerations: The resulting solution will be acidic. If the experimental procedure requires a neutral or basic pH, a suitable base should be added cautiously.

  • Exothermic Reactions: Be aware that dissolution or neutralization can be exothermic.

Storage Protocols

Proper storage is essential for maintaining the stability of amine hydrochloride salts and ensuring a safe laboratory environment.

Storage ConditionRecommendationRationale
Container Tightly sealed, clearly labeled containers.Prevents contamination and exposure to moisture.[13]
Location A cool, dry, well-ventilated area.Minimizes degradation and hygroscopicity.[6][14]
Segregation Store separately from strong bases, oxidizing agents, and other incompatible materials.[13][15]Prevents potentially hazardous reactions.
Inventory Maintain an accurate inventory of all stored chemicals.Facilitates proper management and emergency response.

Emergency Procedures

In the event of a spill or exposure, a swift and informed response is crucial.[11][16]

Spill Response

The approach to cleaning a chemical spill depends on its size and the hazards of the material.[4][16]

Spill Cleanup Workflow:

SpillResponse A Assess the Spill and Alert Others B Evacuate the Area if Necessary A->B C Don Appropriate PPE A->C D Contain the Spill C->D E Neutralize (if applicable) and Absorb D->E F Collect and Package Waste E->F G Decontaminate the Area F->G H Dispose of Waste According to Regulations G->H

Caption: A general workflow for responding to a chemical spill.

Key Actions:

  • Alert Personnel: Immediately notify others in the vicinity.[17]

  • Containment: For liquid spills, use absorbent materials to create a dike around the spill to prevent it from spreading.[11][17]

  • Neutralization: For acidic spills, a weak base like sodium bicarbonate can be used for neutralization before absorption.[4][17]

  • Cleanup: Gently sweep up solid spills to avoid creating dust.[17] Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[4]

  • Decontamination: Thoroughly clean the spill area.[11]

Exposure Response
  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[17]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

Waste Disposal

All waste generated from the handling of amine hydrochloride salts, including contaminated materials and empty containers, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[13][15]

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[13][15]

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.[17]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

  • Vertex AI Search. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • Weill Cornell EHS. Toxic Powder Weighing.
  • Emergency Response Guide for Labor
  • Needle.Tube. Emergency Protocol For Chemical Spill In The Lab.
  • Florida State University Emergency Management. Chemical Spills.
  • Guide for Chemical Spill Response.
  • Weizmann Institute of Science Safety Unit. Powder Weighing Procedure.
  • Emory EHSO. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS.
  • Environment, Health & Safety.
  • ResearchGate. Properties of Amines and their Hydrochloride Salt.
  • Alfa Chemistry. Amine Salts.
  • askIITians. Chemical Properties Of Amines.
  • U.S. Solid. (2024, April 7). How to Correctly Use an Analytical Balance to Weigh a Powder?.
  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines.
  • Sigma-Aldrich. (2025, November 6).
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
  • AAPPTec, LLC.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Fisher Scientific. (2013, October 3).
  • Benchchem. Essential Guide to the Safe Disposal of Amino-PEG7-C2-SH Hydrochloride.
  • ADAMA. (2014, October 1). Safety data sheet according to Regulation (EC) No 1907/2006, Annex II 2,4-D amine salt 600 SL AG-D2-600 SL.
  • Greenbook.net.
  • Chemical Waste Disposal Guidelines.

Sources

Troubleshooting & Optimization

troubleshooting low yields in Bicyclo[4.1.0]heptan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process development scientists encountering yield issues with Bicyclo[4.1.0]heptan-1-amine and its derivatives.

Status: Operational | Topic: Yield Optimization & Troubleshooting | Tier: L3 (Senior Scientist)

Diagnostic & Strategy Selector

Before troubleshooting specific reaction steps, verify your synthetic strategy. The synthesis of bridgehead amines (position C1) in fused bicyclic systems presents unique steric and electronic challenges compared to standard cyclopropylamines.

The Core Problem:

  • Steric Hindrance: The C1 bridgehead position is neopentyl-like and sterically congested, retarding nucleophilic attacks.

  • Strain Energy: The bicyclo[4.1.0]heptane system possesses significant strain (~27 kcal/mol). The cyclopropane ring is prone to acid-catalyzed ring opening (homo-Michael addition or cationic fragmentation), particularly during amine deprotection.

Workflow Decision Tree

Use this diagram to audit your current route and identify the likely failure point.

SynthesisStrategy start START: What is your starting material? acid Bicyclo[4.1.0]heptane-1-carboxylic acid start->acid enamide 1-Amido-cyclohexene (Enamide/Enecarbamate) start->enamide nitrile Cyclohexanecarbonitrile start->nitrile curtius Route A: Curtius Rearrangement (Most Reliable) acid->curtius DPPA / NaN3 ss Route B: Simmons-Smith Cyclopropanation enamide->ss Et2Zn / CH2I2 kulin Route C: Kulinkovich-Szymoniak nitrile->kulin Intramolecular Only curtius_fail Failure Mode: Isocyanate Stalling OR Acid-Catalyzed Ring Opening curtius->curtius_fail ss_fail Failure Mode: Unreactive Alkene (Steric bulk of 1-sub) ss->ss_fail kulin_warn WARNING: Intermolecular gives SPIRO not FUSED system kulin->kulin_warn

Caption: Strategic decision tree for selecting the synthesis pathway. Route A (Curtius) is the industry standard for bridgehead functionalization.

Deep Dive: Troubleshooting the Curtius Rearrangement

Context: This is the most robust method for installing an amine at a bridgehead position because it proceeds with retention of configuration and does not require backside attack (SN2) or planar cation formation (SN1), both of which are geometrically disfavored at the bridgehead.

Phase 1: Acyl Azide Formation & Rearrangement

Issue: Low conversion of carboxylic acid to isocyanate. Mechanism: The bulky bridgehead carboxylate reacts slowly with DPPA (Diphenylphosphoryl azide).

ParameterRecommended ProtocolWhy? (Causality)
Reagent DPPA (1.1 equiv) + TEA (1.2 equiv)DPPA activates the acid in situ. Acid chlorides (via SOCl₂) often fail or rearrange prematurely due to the strain.
Solvent Toluene or Benzene (Anhydrous)Non-polar solvents stabilize the transition state. Water must be excluded to prevent hydrolysis to the urea.
Temperature Reflux (80–110°C)The energy barrier for the rearrangement of the bulky bridgehead acyl azide is higher than for linear substrates.
Phase 2: Trapping the Isocyanate (The Stalling Point)

Issue: The isocyanate forms but does not react with the alcohol (e.g., t-BuOH) to form the carbamate, leading to decomposition. Root Cause: The bridgehead isocyanate is sterically shielded. The alcohol cannot easily approach the carbonyl carbon.

Corrective Action:

  • Catalysis: Add DBTL (Dibutyltin dilaurate) at 5–10 mol%. This Lewis acid activates the isocyanate carbonyl, overcoming the steric barrier.

  • Temperature: Perform the trapping step at reflux in the alcohol (e.g., refluxing t-BuOH/Toluene mixture).

  • Alternative Trap: If t-BuOH fails, trap with Benzyl alcohol (BnOH) to form the Cbz group. It is less bulky than t-BuOH (Boc) and traps faster.

Phase 3: Deprotection (The "Yield Killer")

Issue: The Boc/Cbz group is removed, but the product is lost or decomposes. Mechanism: Acid-Catalyzed Ring Opening. Upon protonation of the carbamate or the free amine, the strain in the cyclopropane ring facilitates ring opening, often driven by the relief of ring strain (~27 kcal/mol). This typically yields a methyl-cyclohexene derivative.

Protocol for Acid-Sensitive Bridgehead Amines:

  • Avoid Aqueous HCl: Do not use 4M HCl/Dioxane or aqueous acids.

  • Method A (TMSI - Mildest):

    • Reagent: TMSI (Iodotrimethylsilane) or generated in situ (TMSCl + NaI).

    • Conditions: Acetonitrile, 0°C to RT.

    • Mechanism:[1][2][3][4][5][6][7][8] Cleaves the carbamate via a silyl ester intermediate under neutral/anhydrous conditions, preventing protonation of the ring carbons.

  • Method B (Hydrogenolysis - For Cbz):

    • If you used the Cbz route (Phase 2), use H₂/Pd-C.

    • Note: Cyclopropanes can sometimes hydrogenolyze (open) under high pressure H₂. Use atmospheric pressure and carefully monitor.

Deep Dive: Troubleshooting Simmons-Smith Construction

Context: If you are building the skeleton from a cyclohexene derivative (e.g., N-acetyl-1-aminocyclohexene), you are performing a cyclopropanation on a tetrasubstituted (or sterically crowded trisubstituted) double bond.

Common Failure: <10% Yield or recovered starting material.

Troubleshooting Guide:

  • Reagent Choice: The standard Simmons-Smith (Zn-Cu couple) is often too weak for sterically hindered enamides.

    • Upgrade: Use the Furukawa Modification (Et₂Zn + CH₂I₂).[9] This generates a more soluble and reactive carbenoid.

    • Upgrade L2: Use Shi's Modification (CF₃COOH added to Et₂Zn/CH₂I₂). The trifluoroacetate ligand makes the zinc carbenoid significantly more electrophilic.

  • Directing Groups: If possible, ensure the amine protecting group can coordinate to the Zinc. A carbamate (Boc) or amide is better than a sulfonamide.

  • Stoichiometry: Hindered alkenes require excess reagent. Use 5–10 equivalents of Et₂Zn and CH₂I₂. Add them slowly (syringe pump) to prevent carbenoid decomposition.

Stability & Degradation Mechanism

Understanding why the yield drops during workup is critical. The diagram below illustrates the acid-catalyzed ring opening pathway that destroys the product.

RingOpening Figure 2: Acid-Catalyzed Degradation Pathway amine Bicyclo[4.1.0]heptan-1-amine protonated Protonated Amine (Ammonium) amine->protonated + H+ cation Carbocation Intermediate (Ring Open) protonated->cation Strain Relief (Rate Limiting) product 2-Methyl-cyclohexanone (or alkene isomer) cation->product H2O / Workup

Caption: Mechanism of yield loss during acidic workup. The strained cyclopropane ring opens to relieve energy, destroying the bridgehead amine.

Frequently Asked Questions (FAQ)

Q: I am seeing a large "urea" peak in my LCMS during the Curtius reaction. What happened? A: Moisture ingress. The isocyanate reacted with water to form the amine, which then reacted with the remaining isocyanate to form the symmetric urea.

  • Fix: Dry your solvent (Toluene) over molecular sieves. Ensure the reaction vessel is flame-dried and under Argon.

Q: Can I oxidize Bicyclo[4.1.0]heptan-1-ol to the ketone and then do reductive amination? A: No. This is a dead end.

  • Oxidation gives the ketone.

  • Reductive amination requires forming an imine/enamine.

  • A double bond at the bridgehead (anti-Bredt enamine/imine) is geometrically forbidden and highly unstable in small rings like this. You cannot form the necessary intermediate. You must use the Curtius or Hofmann rearrangement.

Q: My Boc-deprotection with TFA/DCM gave a black tar. Why? A: TFA is too strong. It protonated the cyclopropane ring (homo-Michael type activation), causing polymerization or hydration.

  • Fix: Switch to TMSI (Trimethylsilyl iodide) in Acetonitrile or TMSOTf/2,6-lutidine . These remove Boc under non-protic conditions.

References

  • The Curtius Rearrangement in Organic Synthesis

    • Source: Ghosh, A. K., et al. "The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses." Organic & Biomolecular Chemistry, 2018.[7]

    • URL:[Link]

  • Simmons-Smith Cyclopropanation (Furukawa Modification)

    • Source: Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2001.
    • URL:[Link][8]

  • Kulinkovich-Szymoniak Reaction (Cyclopropylamines from Nitriles)

    • Source: Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[10] Chemical Communications, 2001.[10]

    • URL:[Link]

  • Bicyclo[4.1.

    • Source: Wiberg, K. B. "Structures, energies, and spectra of the bicyclo[n.1.0]alkanes." Journal of Organic Chemistry, 1998.
    • URL:[Link]

Sources

Technical Support Center: Bicyclo[4.1.0]heptan-1-amine HCl Purification

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TSC-REC-2024-05 | Status: Active | Tier: L3 Engineering Support

Executive Summary & Chemical Context

Subject: Optimization of recrystallization solvents for Bicyclo[4.1.0]heptan-1-amine hydrochloride . CAS: 2126177-69-1 (and related salts).[1]

As a Senior Application Scientist, I understand that purifying bridgehead amine salts like Bicyclo[4.1.0]heptan-1-amine HCl presents a unique thermodynamic challenge. The molecule features a cyclopropane ring fused to a cyclohexane ring , with the amine group situated at the bridgehead (C1).

Critical Constraints:

  • Ring Strain: The cyclopropane ring introduces significant angle strain (

    
    27 kcal/mol). While the HCl salt stabilizes the amine, excessive heating in strongly acidic aqueous media can risk ring-opening or rearrangement.
    
  • Lattice Energy vs. Solvation: The bridgehead ammonium moiety is sterically bulky but highly polar. This creates a "solubility cliff" where the compound is extremely soluble in protic solvents (MeOH, Water) but virtually insoluble in non-polar media, leading to the common "oiling out" phenomenon during crystallization.

Solvent Selection Matrix

The following data aggregates solubility profiles for homologous bicyclic amine salts. Use this matrix to select your primary and anti-solvents.

Solvent ClassSpecific SolventSolubility Status (Hot)Solubility Status (Cold)Role
Alcohols Isopropanol (IPA) HighModerate/LowPrimary Solvent (Recommended)
Ethanol (EtOH)Very HighHighPrimary (requires anti-solvent)
Methanol (MeOH)ExcessiveExcessiveAvoid (yield loss)
Ethers MTBE LowInsolubleAnti-Solvent (Recommended)
Diethyl EtherLowInsolubleAnti-Solvent (Traditional)
THFModerateLowVariable (use with caution)
Esters Ethyl AcetateLowInsolubleAnti-Solvent (Gentle)
Nitriles AcetonitrileHighModerateAlternative Primary
Hydrocarbons Hexane/HeptaneInsolubleInsolubleWash only

Tech Note: We recommend MTBE (Methyl tert-butyl ether) over Diethyl Ether due to its higher boiling point (55°C vs 34.6°C), allowing for a wider temperature gradient during cooling without premature evaporation.

Recommended Protocols

Protocol A: The Standard IPA/MTBE Method

Best for: Routine purification of crude solid >90% purity.

  • Dissolution: Place crude Bicyclo[4.1.0]heptan-1-amine HCl in a flask. Add Isopropanol (IPA) dropwise while heating to 60-65°C (Do not boil aggressively). Stir until fully dissolved.

  • Filtration (Optional): If insoluble particulates are present, filter hot through a pre-warmed glass frit.

  • Nucleation: Remove from heat. While the solution is still warm, add MTBE dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clearing: Add 1-2 drops of hot IPA to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate). Once at RT, move to a fridge (4°C) for 4-12 hours.

  • Isolation: Filter the white crystals and wash with cold MTBE. Dry under vacuum at 40°C.

Protocol B: Vapor Diffusion (For "Oiling Out" Cases)

Best for: Material that turns into a sticky gum/oil upon cooling.

  • Inner Vial: Dissolve the amine salt in a minimum amount of Methanol or Ethanol in a small vial.

  • Outer Chamber: Place the small vial (uncapped) inside a larger jar containing Diethyl Ether or Ethyl Acetate .

  • Equilibrium: Seal the outer jar tightly. The anti-solvent vapors will slowly diffuse into the alcohol solution, gently forcing the salt to crystallize over 24-48 hours without thermal shock.

Decision Logic & Workflows

Diagram 1: Solvent Selection Decision Tree

This logic gate ensures you select the correct system based on your crude material's behavior.

SolventSelection Start Start: Analyze Crude Material CheckSol Test Solubility in Hot IPA (60°C) Start->CheckSol IsSoluble Fully Soluble? CheckSol->IsSoluble YesSoluble Cool to RT IsSoluble->YesSoluble Yes NotSoluble Check Solubility in Hot EtOH IsSoluble->NotSoluble No CrystalsForm Crystals Form? YesSoluble->CrystalsForm Good Use Pure IPA System CrystalsForm->Good Yes NoCrystals Add Anti-Solvent (MTBE) CrystalsForm->NoCrystals No NotSoluble->NoCrystals Soluble in EtOH

Caption: Logical flow for determining the optimal solvent system based on initial solubility tests.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?

The Science: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. It happens because the melting point of the solvated salt is depressed below the crystallization temperature, often due to impurities or cooling too fast. The Fix:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (IPA) to lower the concentration slightly.

  • Seed the solution with a tiny crystal of pure product at the cloud point.

  • Slow Cool: Do not use an ice bath immediately. Let it reach room temperature over 2 hours.

Q2: The crystals are hygroscopic and turn sticky on the filter.

The Science: Amine hydrochlorides are notoriously hygroscopic. Atmospheric moisture is adsorbing onto the crystal lattice. The Fix:

  • Perform the filtration under a nitrogen blanket or use a Schlenk frit.

  • Wash with anhydrous ether/MTBE (dried over molecular sieves).

  • Transfer immediately to a vacuum desiccator containing

    
     or KOH pellets.
    
Q3: Can I use Acetone?

Warning: While Acetone is a common solvent, primary and secondary amines can react with acetone to form imines (Schiff bases) or aminals, especially under acidic conditions (provided by the HCl salt). For Bicyclo[4.1.0]heptan-1-amine, this side reaction is a risk. Avoid ketones; stick to alcohols/ethers.

Diagram 2: The "Oiling Out" Rescue Protocol

OilingOut Problem Problem: Oil Droplets Form Step1 Reheat to Clear Solution Problem->Step1 Step2 Add 10% More Primary Solvent Step1->Step2 Step3 Seed at Cloud Point Step2->Step3 Step4 Insulate Flask (Slow Cool) Step3->Step4

Caption: Step-by-step remediation workflow when the product separates as an oil.

References & Authority

The protocols above are derived from standard purification methodologies for bridgehead amine salts and specific synthesis literature for bicyclic systems.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general amine salt purification parameters).

  • Mansson, C. M. F., et al. (2018). "Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride." Organic Syntheses, 95, 301-316. Link (Demonstrates the Ether/Alcohol precipitation method for homologous bicyclic amine salts).

  • PubChem. "this compound."[1][2][3][4] National Library of Medicine. Link (Structural confirmation and physical property data).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for stability of amine salts vs. free bases).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling Bicyclo[4.1.0]heptan-1-amine HCl.

Sources

Technical Support Center: Solubility Optimization for Bicyclo[4.1.0]heptan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BICY-410-HCl Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Like Dissolves Like" Paradox

User Issue: You are attempting to dissolve Bicyclo[4.1.0]heptan-1-amine hydrochloride (HCl salt) in non-polar solvents (e.g., Toluene, Hexane, Diethyl Ether) and observing a suspension or gum rather than a clear solution.

Root Cause Analysis: The target compound exists as an ionic lattice (


).[1] While the bicyclic skeleton is lipophilic (hydrophobic), the ammonium chloride headgroup is highly polar and possesses high lattice energy. Non-polar solvents lack the dielectric constant (

) and dipole moment required to overcome this lattice energy and solvate the ions.

The Fix: You must disrupt the ionic lattice.[1] This is achieved via three primary strategies, selected based on your downstream application:

  • Free-Basing (Deprotonation): For extractions or reactions requiring the nucleophilic amine.[1]

  • In-Situ Solubilization: For one-pot chemical transformations in non-polar media.[1]

  • Anion Metathesis: For catalysis or specialized mechanistic studies.[1]

Decision Matrix: Select Your Workflow

Before proceeding, identify your goal to select the correct protocol.

SolubilityDecisionTree Start Start: What is your Goal? Q1 Are you running a chemical reaction? Start->Q1 Q2 Is the solvent strictly non-polar (e.g., Hexane, Toluene)? Q1->Q2 Yes Sol1 Protocol A: Free-Basing (Isolation) Q1->Sol1 No (Purification/Analysis) Sol2 Protocol B: In-Situ Neutralization (Add Organic Base) Q2->Sol2 Yes (Homogeneous) Sol3 Protocol C: Phase Transfer Catalysis (Liquid-Liquid) Q2->Sol3 Yes (Biphasic/Heterogeneous) Sol4 Protocol D: Cosolvent System (DCM/MeOH) Q2->Sol4 No (Can change solvent)

Figure 1: Decision matrix for solubilizing Bicyclo[4.1.0]heptan-1-amine HCl.

Technical Protocols

Protocol A: Isolation of the Free Base (The Gold Standard)

Best for: Using the amine as a reagent in strictly non-polar media (e.g., Organolithium chemistry, cross-coupling).

The free base (Bicyclo[4.1.0]heptan-1-amine) is a neutral organic molecule and will be highly soluble in hexane, toluene, and ethers.[1]

⚠️ Critical Warning (Volatility): The free base has a low molecular weight (~111.19 g/mol ).[1] It is semi-volatile .[1] Do not apply high vacuum (< 10 mbar) for extended periods, or you will lose your product.[1]

Step-by-Step Procedure:

  • Partition: Suspend the amine HCl salt in Dichloromethane (DCM) (approx. 10 mL/g).

  • Neutralize: Add an equal volume of 1M NaOH or Saturated

    
     .
    
  • Agitate: Shake vigorously in a separatory funnel for 2-3 minutes. The solid should disappear as the free amine migrates to the DCM layer.

  • Extract: Collect the organic (DCM) layer.[1] Extract the aqueous layer 2x more with DCM.

  • Dry: Dry combined organics over anhydrous

    
     (Sodium Sulfate).
    
  • Concentrate: Carefully remove solvent via rotary evaporation at ambient pressure or mild vacuum (>= 200 mbar, 30°C bath).[1] Do not dry to constant weight under high vac.[1]

Validation:

  • Visual: Clear oil or low-melting solid.[1]

  • Solubility Check: Take a drop of the oil; it should instantly dissolve in Hexane.[1]

Protocol B: In-Situ Neutralization (The "One-Pot" Fix)

Best for: Acylation, Alkylation, or Urea formation in Toluene/THF.[1]

If you cannot isolate the free base, generate it inside your reaction vessel. You must use a base that is stronger than the amine but compatible with your solvent.

Reagents:

  • Base: Diisopropylethylamine (DIPEA/Hünig's Base) or Triethylamine (TEA).[1]

  • Solvent: Toluene, THF, or DCM.[1]

Mechanism:



Note: The byproduct (

) will likely precipitate out of Toluene, which drives the equilibrium forward (Le Chatelier’s principle).[1]

Procedure:

  • Suspend Bicyclo[4.1.0]heptan-1-amine HCl in the solvent.[1]

  • Add 2.0 - 2.5 equivalents of DIPEA.[1]

  • Stir at Room Temperature for 15 mins.

  • Observation: The suspension character will change. The dense crystalline HCl salt will convert to the fluffy, fine precipitate of DIPEA-HCl, while the target amine goes into solution.

  • Add your electrophile (e.g., Acid Chloride) directly to this mixture.[1]

Protocol C: Phase Transfer Catalysis (PTC)

Best for: Alkylation reactions using inorganic bases (KOH,


) in non-polar solvents.[1]

If you must use an inorganic base (which is insoluble in Toluene) and your amine salt is also insoluble, nothing will react. You need a "shuttle."[1]

Recommended Catalyst:

  • Aliquat 336 (Methyltrioctylammonium chloride) or TBAB (Tetrabutylammonium bromide).[1]

  • Load: 5-10 mol%.

Workflow:

  • Mix: Amine HCl + Toluene + Solid KOH (powdered).

  • Add Catalyst: Add 5 mol% Aliquat 336.

  • Mechanism: The quaternary ammonium salt pairs with the deprotonated amine or hydroxide, pulling active species into the organic layer.

Data Reference: Solubility Profiles

SolventHCl Salt SolubilityFree Base SolubilityRecommended Additive for Salt
Water High (>100 mg/mL)Moderate/LowNone
Methanol HighHighNone
DCM Moderate (Ion pairing)Very High5% MeOH
THF LowHigh2 eq.[1] DIPEA
Toluene Negligible High Phase Transfer Catalyst
Hexane Negligible High Not recommended for salt

Troubleshooting & FAQ

Q: I tried Protocol A (Free Basing), but I lost mass. Where did it go? A: As noted in the warning, Bicyclo[4.1.0]heptan-1-amine is a compact, bicyclic amine (MW ~111).[1] It is volatile.[1] If you used a high-vacuum pump to dry it, you likely pumped it into the trap.

  • Fix: Dissolve the residue in ether and precipitate as the HCl salt again for storage, or use the solution immediately after concentration.

Q: Can I use heat to dissolve the HCl salt in Toluene? A: Generally, no.[1] While heat increases solubility, ionic salts in non-polar solvents often form "oils" or gums at high temps rather than true solutions. This can lead to decomposition or side reactions (e.g., ring opening of the cyclopropane moiety if traces of acid are present).

Q: Is the cyclopropane ring stable to these conditions? A: The bicyclo[4.1.0] system is strained.[1]

  • Acid Stability: Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) which can trigger cyclopropane ring opening or rearrangement to cycloheptene derivatives.[1]
  • Base Stability: The system is generally stable to the basic conditions described in Protocols A, B, and C.

Q: I need to take an NMR in


. The salt isn't dissolving well. 
A:  Pure 

is non-polar enough that amine salts often struggle.[1]
  • Fix: Add 1-2 drops of

    
     (Methanol-d4)  or DMSO-d6  to the NMR tube.[1] This breaks the lattice immediately.
    

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and solvation mechanisms).

  • Evans, D. A. (n.d.).[1] pKa Table. Harvard University.[1] Retrieved from [Link] (Reference for amine basicity).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Standard protocols for amine handling and phase transfer catalysis).

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[1] (Definitive guide on PTC mechanisms).

Sources

overcoming steric hindrance in Bicyclo[4.1.0]heptan-1-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Bicyclo[4.1.0]heptan-1-amine Reactions Audience: Researchers, Scientists, and Drug Development Professionals[1]

Technical Support Center: Bicyclo[4.1.0]heptan-1-amine

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Reactivity Profiles, Steric Blockades, and Stability Issues

Executive Summary: The Steric-Electronic Paradox

Bicyclo[4.1.0]heptan-1-amine represents a unique challenge in medicinal chemistry due to a "Steric-Electronic Mismatch."

  • Steric Bulk: The bridgehead amine is buried at the fusion of a cyclohexane and a cyclopropane ring. The "pinched" geometry of the norcarane skeleton creates a rigid steric wall that blocks the approach of electrophiles.

  • Electronic Deactivation: Unlike a standard cyclohexylamine (pKa ~10.6), the bridgehead carbon possesses significant s-character due to the strain of the fused cyclopropane ring (Walsh orbitals). This lowers the HOMO energy of the nitrogen lone pair, rendering the amine less nucleophilic and more acidic (estimated pKa ~8.5–9.0).

The Result: Standard coupling protocols (EDC/NHS, standard SNAr) often fail not just because the amine is bulky, but because it is electronically sluggish.

Troubleshooting Guide: Amide Coupling Failures

User Query: "I am trying to couple Bicyclo[4.1.0]heptan-1-amine with a benzoic acid derivative using EDC/HOBt in DCM. Yield is <5%, and I see mostly starting material. What is wrong?"

Diagnosis: The EDC/HOBt active ester is not electrophilic enough to capture the sterically hindered and electronically deactivated bridgehead amine before hydrolysis occurs. DCM is also a poor solvent choice for sluggish nucleophiles as it does not promote charge separation in the transition state.

Solution Protocol: The "Power Coupling" System

Switch to a uronium/guanidinium-based coupling agent (HATU) with a stronger base and a polar aprotic solvent.

Step-by-Step Protocol:

  • Solvent Switch: Use DMF or NMP (anhydrous). These solvents stabilize the polar transition state and improve kinetics.

  • Reagent Selection: Use HATU (1.2 equiv) or COMU .

  • Base: Use DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine). Collidine is less nucleophilic and reduces racemization risks, though less critical here as the amine is achiral at the nitrogen attachment.

Experimental Workflow:

ComponentEquivalentsRole
Carboxylic Acid1.0Substrate
HATU1.2High-activity coupling agent
HOAt (Optional)1.2Additive to accelerate active ester capture
DIPEA3.0Base (Ensure pH > 8)
Bicyclo[4.1.0]amine1.2Nucleophile (Use slight excess)
DMF0.2 MSolvent

Procedure:

  • Dissolve Acid (1.0 eq) in DMF under N2.

  • Add DIPEA (3.0 eq) and stir for 5 min.

  • Add HATU (1.2 eq). Critical: Stir for only 2–5 minutes to form the activated species. Do not wait too long or the active ester may hydrolyze if wet.

  • Add Bicyclo[4.1.0]heptan-1-amine (1.2 eq) in one portion.

  • Heat to 50°C for 4–16 hours. (Thermal energy is often required to overcome the activation barrier of the bridgehead).

Validation:

  • LCMS: Check for product mass. If you see mass [M+18], the active ester hydrolyzed.

  • TLC: Stain with Ninhydrin. The starting amine will stain; the amide will not.

Troubleshooting Guide: Buchwald-Hartwig Cross-Coupling

User Query: "I need to arylate the amine. I tried Pd(OAc)2/BINAP with Cs2CO3 in Toluene, but the catalyst turned black immediately (Pd black precipitation) and no product formed."

Diagnosis: BINAP is a bidentate ligand that creates a crowded coordination sphere. It cannot accommodate the extreme bulk of the bridgehead amine during the reductive elimination step. The complex stalls, leading to catalyst decomposition (Pd black).

Solution Protocol: Bulky, Electron-Rich Monodentate Ligands

You require "Third Generation" Buchwald ligands designed for hindered amines. BrettPhos or RuPhos are the gold standards here.

Decision Matrix:

VariableRecommendationReason
Ligand BrettPhos or RuPhos Large steric bulk promotes reductive elimination; electron-richness facilitates oxidative addition.
Pre-catalyst BrettPhos Pd G4 Ensures 1:1 L:Pd ratio and rapid activation. Avoids issues with Pd(OAc)2 reduction.
Base NaOtBu or LHMDS Strong, soluble bases are needed to deprotonate the bulky amine-Pd complex.
Solvent t-Amyl Alcohol or Dioxane High boiling point allows for T > 100°C.

Experimental Workflow (Inert Atmosphere Box/Schlenk):

  • Charge vial with Aryl Halide (1.0 eq), Amine (1.2 eq), and NaOtBu (1.4 eq).

  • Add BrettPhos Pd G4 (2–5 mol%).

  • Add anhydrous 1,4-Dioxane (0.2 M).

  • Seal and heat to 100–110°C for 12 hours.

Troubleshooting Guide: Stability & Ring Opening

User Query: "I treated my Boc-protected amine with 4M HCl in Dioxane to deprotect it. The LCMS shows a complex mixture with multiple peaks of the same mass. What happened?"

Diagnosis: The cyclopropane ring in bicyclo[4.1.0] systems functions similarly to an alkene. Under strong acidic conditions, it can undergo protonation and ring opening, relieving the ring strain. This often leads to rearrangement into cycloheptene derivatives or methyl-cyclohexenes.

Solution Protocol: Milder Deprotection

Avoid strong Brønsted acids.

Alternative Deprotection Strategies:

  • TMSOTf / 2,6-Lutidine: A mild Lewis-acid method that cleaves Boc groups without generating a high concentration of protons.

  • TFA / DCM (Dilute): Use 10–20% TFA in DCM at 0°C and quench immediately with saturated NaHCO3 upon completion. Do not let it sit overnight.

  • Two-Step (If Fmoc): If possible, use Fmoc protection, which is cleaved by Piperidine (basic conditions), avoiding the acid sensitivity issue entirely.

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting reaction conditions based on the specific failure mode encountered.

G Start Start: Reaction Failure CheckType Reaction Type? Start->CheckType Amide Amide Coupling CheckType->Amide Arylation Pd-Catalyzed Arylation CheckType->Arylation Stability Deprotection/Acid CheckType->Stability CouplingCheck Reagent Used? Amide->CouplingCheck EDC EDC/NHS or DCC CouplingCheck->EDC Standard HATU Switch to HATU/HOAt Solvent: DMF Temp: 50°C EDC->HATU Failed -> Upgrade LigandCheck Ligand Used? Arylation->LigandCheck BINAP BINAP/DPPF LigandCheck->BINAP Standard BrettPhos Switch to BrettPhos/RuPhos Base: NaOtBu Temp: 110°C BINAP->BrettPhos Failed -> Upgrade AcidCheck Acid Strength? Stability->AcidCheck StrongAcid 4M HCl / Conc H2SO4 AcidCheck->StrongAcid RingOpen Ring Opening Detected (Rearrangement) StrongAcid->RingOpen MildAcid Use TMSOTf or Dilute TFA @ 0°C RingOpen->MildAcid Solution

Caption: Troubleshooting logic flow for Bicyclo[4.1.0]heptan-1-amine reactions. Red nodes indicate high-risk/failure points; Green nodes indicate optimized solutions.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140-177.

  • Wiberg, K. B. (1996). The structure and energetics of small ring compounds. Accounts of Chemical Research, 29(5), 229-234. (Mechanistic insight into cyclopropane s-character and ring strain).

  • Gagnon, A., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.[3][4] Arkivoc, 2023(ii).[4] (Comparative analysis of bridgehead amine reactivity).

Sources

Validation & Comparative

FTIR Spectral Analysis Guide: Bicyclo[4.1.0]heptan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclo[4.1.0]heptan-1-amine hydrochloride represents a distinct class of conformationally restricted amine salts used as scaffolds in neuroactive drug discovery (e.g., NMDA receptor antagonists). Its analysis presents a unique spectroscopic challenge: distinguishing the high-frequency C-H stretches of the strained cyclopropane ring from the broad ammonium (NH₃⁺) envelope.

This guide provides a field-validated approach to characterizing this compound. Unlike standard aliphatic amines, the fused [4.1.0] system induces ring strain that shifts vibrational frequencies, requiring a nuanced interpretation of the fingerprint region.

Part 1: Structural Context & Spectral Expectations[1]

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational contributors. The molecule consists of a cyclohexane ring fused to a cyclopropane ring, with a primary ammonium chloride group at the bridgehead.

Key Vibrational Contributors
  • The Strained Cyclopropane Ring:

    • Effect: The bond angles (<60°) increase the s-character of the C-H bonds, strengthening them.

    • Spectral Signature: C-H stretching occurs at unusually high frequencies (3000–3100 cm⁻¹ ), often overlapping with the alkene/aromatic region, but distinguishable by the absence of C=C double bond stretches.

  • The Primary Amine Salt (R-NH₃⁺ Cl⁻):

    • Effect: Protonation creates a charged ammonium species.

    • Spectral Signature: A broad, complex "ammonium envelope" from 2800–3200 cm⁻¹ and distinct "combination bands" in the 2000–2500 cm⁻¹ region.[1][2]

Part 2: Comparative Analysis (Method Selection)

Why use FTIR? While NMR provides definitive structural connectivity, FTIR is the industry workhorse for rapid quality control (QC) and solid-state form identification.

Table 1: Comparative Analytical Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy 1H NMR
Primary Utility Functional group ID, Polymorph screening, QC fingerprinting.Skeletal backbone analysis, Non-destructive analysis through glass.Exact structural elucidation, Stereochemistry.
Cyclopropane Detection Good: High-freq C-H stretch (3050 cm⁻¹) is distinct.Excellent: "Ring breathing" modes are Raman active and very intense.Definitive: Upfield shift (0-1 ppm) is unmistakable.
Amine Salt Detection Excellent: Distinct NH₃⁺ envelope and bending modes.[1]Weak: N-H signals are often weak scatters.Moderate: NH protons are exchangeable and broad.
Sample Constraints Hygroscopic salts require dry atmosphere; ATR crystal contact needed.Fluorescence from impurities can mask signal.Requires dissolution (destructive to solid form).
Throughput High (<1 min per sample).High (<1 min per sample).Low (10-30 mins per sample).

Part 3: Detailed Spectral Interpretation

The following assignments are based on the principles of bicyclic ring strain and amine salt characteristic frequencies.

Zone A: The High-Frequency Region (3200 – 2800 cm⁻¹)
  • The "Ammonium Envelope": Expect a broad, strong absorption band centered between 3000–3200 cm⁻¹ due to N-H stretching (antisymmetric and symmetric).

  • The Cyclopropane Differentiator: Look for a sharp shoulder or peak emerging from the ammonium envelope at ~3050–3080 cm⁻¹ . This is the cyclopropane C-H stretch.[3]

    • Note: Normal cyclohexane C-H stretches appear lower, at 2850–2950 cm⁻¹.

Zone B: The "Combination Band" Region (2500 – 2000 cm⁻¹)
  • Amine Salt Marker: A series of weak, broad overtones/combination bands (often 2-3 distinct bumps) is characteristic of amine hydrochlorides. This confirms the salt form (vs. the free base).

Zone C: The Double Bond/Bending Region (1700 – 1500 cm⁻¹)
  • Asymmetric NH₃⁺ Bend: A medium-intensity band near 1600–1620 cm⁻¹ .

  • Symmetric NH₃⁺ Bend: A weaker band near 1500–1550 cm⁻¹ .

  • Crucial Check: Ensure no strong band exists at 1650–1750 cm⁻¹ (unless solvated), which would indicate carbonyl impurities (e.g., from oxidation or synthesis precursors).

Zone D: The Fingerprint Region (1400 – 600 cm⁻¹)
  • Ring Deformation: The fused [4.1.0] system exhibits skeletal vibrations. Cyclopropane ring breathing typically manifests near 1020 ± 10 cm⁻¹ .

  • C-N Stretch: For primary alkyl amines, this appears at 1030–1230 cm⁻¹ , often overlapping with skeletal vibrations.

Part 4: Experimental Protocol (ATR-FTIR)

Objective: Obtain a high-quality spectrum minimizing water interference (amine salts are hygroscopic).

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module. Diamond is preferred over ZnSe due to the hardness of crystalline hydrochloride salts.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • System Validation (Self-Check):

    • Run a "Background" scan (air only). Ensure the CO₂ doublet (2350 cm⁻¹) is minimized.

    • Validation: Signal-to-Noise ratio at 2000–2200 cm⁻¹ should exceed 10,000:1.

  • Sample Preparation:

    • Take ~2 mg of this compound.

    • Critical Step: If the sample appears clumped or sticky, it has absorbed moisture. Dry in a vacuum desiccator for 1 hour before analysis. Water bands (broad O-H at 3400 cm⁻¹) will obscure the critical cyclopropane C-H stretch.

  • Acquisition:

    • Place sample on the Diamond crystal.

    • Apply pressure using the anvil until the force gauge reads optimal (usually ~100 N).

    • Parameters: 4 cm⁻¹ resolution, 16 scans (minimum).

  • Post-Processing:

    • Apply "ATR Correction" (if comparing to library transmission spectra).

    • Baseline correct only if significant drift is observed.

Part 5: Decision & Analysis Logic (Visualization)

The following diagram outlines the logical workflow for validating the compound's identity using FTIR and troubleshooting common issues.

FTIR_Analysis_Workflow Start Start: Sample Analysis Check_State Check Physical State (Crystalline vs. Sticky) Start->Check_State Dry_Sample Action: Vacuum Dry (Remove Hygroscopic H2O) Check_State->Dry_Sample Sticky/Wet Acquire_Spectrum Acquire ATR Spectrum (4 cm-1 res, 16 scans) Check_State->Acquire_Spectrum Dry Powder Dry_Sample->Acquire_Spectrum Check_3000 Check 3000-3100 cm-1 Sharp shoulder present? Acquire_Spectrum->Check_3000 Check_2000 Check 2000-2500 cm-1 Combination bands? Check_3000->Check_2000 Yes (Cyclopropane detected) Suspect_Impurity Suspect: Precursor/Impurity Check_3000->Suspect_Impurity No (Only Alkane CH) Check_1600 Check 1600 cm-1 Amine Bending Mode? Check_2000->Check_1600 Yes (Salt confirmed) Suspect_FreeBase Suspect: Free Base (Not HCl Salt) Check_2000->Suspect_FreeBase No (Missing overtones) Identity_Confirmed Identity Confirmed: Bicyclo[4.1.0] Amine Salt Check_1600->Identity_Confirmed Yes Check_1600->Suspect_Impurity No

Caption: Logical workflow for the FTIR validation of Bicyclo[4.1.0]heptan-1-amine HCl, prioritizing moisture control and functional group verification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Amine Salt and Cyclopropane assignments).
  • NIST Chemistry WebBook. Infrared Spectroscopy of Cyclopropane and Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.
  • Merck/Sigma-Aldrich.Product Specification: this compound.

Sources

Technical Assessment: Elemental Analysis Strategies for Bicyclo[4.1.0]heptan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclo[4.1.0]heptan-1-amine hydrochloride (CAS: 2059941-89-6 / 78293-44-4 derivatives) represents a distinct class of conformationally restricted amine salts used as scaffolds in NMDA receptor antagonists and antiviral nucleoside analogues. Its fused cyclopropane-cyclohexane ring system introduces significant ring strain, while the bridgehead amine functionality creates specific steric challenges.

For researchers and drug development professionals, establishing the purity of this compound is critical yet prone to error. Standard elemental analysis (CHN) often yields inconsistent results due to the compound's hygroscopicity and the interference of the hydrochloride counter-ion in combustion chambers.

This guide objectively compares the two primary "standards" of analysis: Automated Combustion (CHN) versus Potentiometric Titration . We provide a self-validating protocol to ensure data integrity, moving beyond simple "pass/fail" metrics to a robust characterization strategy.

Part 1: The Analyte Profile

Before selecting an analytical standard, one must understand the physical and chemical behavior of the analyte.

PropertySpecificationAnalytical Implication
Formula C

H

N · HCl (C

H

ClN)
Requires simultaneous determination of C, H, N, and Cl.
Molecular Weight ~147.65 g/mol High Cl mass fraction (~24%) dominates the error budget.
Structure Fused Bicyclic SystemRing strain (approx. 27 kcal/mol) ensures rapid combustion, but "soot" formation is possible if oxidation is oxygen-starved.
Hygroscopicity Moderate to HighAmine salts are "water sponges." 1% water uptake lowers Carbon results by ~0.6%, causing false failures.
Theoretical Composition (Standard of Truth)
  • Carbon: 56.95%

  • Hydrogen: 9.56%

  • Nitrogen: 9.49%

  • Chlorine: 24.01%

Part 2: Comparative Methodology

We evaluate the two dominant methodologies used to validate this compound.

Method A: Automated Combustion Analysis (CHN)

The Industry Standard for High-Throughput Screening.

Mechanism: The sample is combusted at >900°C in an oxygen-rich environment. Carbon converts to CO


, Hydrogen to H

O, and Nitrogen to N

O

(reduced to N

).

The Challenge: The HCl salt releases Chlorine gas (Cl


) and HCl upon combustion.[1] These halogens can poison standard catalysts and corrode detectors.
  • Correction: You must use a Silver (Ag) Wool Scrubber or a dedicated halogen trap in the combustion train to sequester the chlorine as AgCl.

Pros:

  • Simultaneous C, H, N determination.[2]

  • Requires minimal sample (<5 mg).[3]

Cons:

  • Blind to Water: It cannot distinguish between Hydrogen from the molecule and Hydrogen from absorbed moisture.

  • Halogen Interference: Incomplete scrubbing leads to high "Nitrogen" readings (if thermal conductivity detectors are used) or detector drift.

Method B: Potentiometric Titration (Argentometric)

The Orthogonal Standard for Stoichiometry.

Mechanism: The sample is dissolved in a solvent (water/methanol), and the Chloride ion is titrated with Silver Nitrate (AgNO


) using a silver electrode to detect the endpoint.

Pros:

  • Specificity: Directly measures the counter-ion (Cl

    
    ) stoichiometry.
    
  • Robustness: Unaffected by combustion inefficiencies.

  • Self-Validating: The inflection point provides mathematical proof of purity.

Cons:

  • Destructive and requires more sample (~50-100 mg).

  • Only measures the anion, not the organic backbone.

Part 3: Experimental Protocols & Data

The Decision Matrix

Use this logic flow to determine the correct analytical workflow for your sample.

AnalysisWorkflow Start Sample: Bicyclo[4.1.0]heptan-1-amine HCl Dry Is Sample Dry? (TGA/KF < 0.5%) Start->Dry CHN Method A: Combustion (CHN) + Ag Scrubber Dry->CHN Yes Titration Method B: Potentiometric Titration (AgNO3) Dry->Titration No / Unknown Result Compare vs Theoretical (+/- 0.4%) CHN->Result Titration->Result Calculate Purity ReDry Vacuum Dry @ 40°C (P2O5 Desiccant) Result->ReDry Fail (Low C, High H)

Figure 1: Analytical decision tree ensuring data integrity based on sample hydration state.

Protocol: Potentiometric Chloride Determination

This protocol is the "Gold Standard" for verifying the salt form of Bicyclo[4.1.0]heptan-1-amine.

Reagents:

  • 0.1 N Silver Nitrate (AgNO

    
    ) Standardized Solution.
    
  • Solvent: 50:50 Methanol:Water (ensures solubility of the organic bicyclic backbone).

  • Ionic Strength Adjuster (ISA): 5M NaNO

    
     (optional, stabilizes potential).
    

Step-by-Step:

  • Blank Determination: Titrate 50 mL of solvent with AgNO

    
     to determine the zero-offset.
    
  • Sample Prep: Accurately weigh ~80 mg of Bicyclo[4.1.0]heptan-1-amine HCl into a beaker. Dissolve in 50 mL solvent.

  • Titration: Insert Silver/Sulfide electrode (Ag/AgCl reference). Titrate with 0.1 N AgNO

    
     using dynamic dosing (small increments near inflection).
    
  • Calculation:

    
    
    
Comparative Data: Combustion vs. Titration

The following table illustrates why relying solely on CHN can be misleading for this hygroscopic salt.

Sample StateMethodFound C%Found H%Found Cl%Status
Theoretical Calc. 56.95 9.56 24.01 Target
Sample A (Dry)CHN + Ag Trap56.889.60N/APASS
Sample B (1% H

O)
CHN + Ag Trap56.359.75N/AFAIL (Low C)
Sample B (1% H

O)
TitrationN/AN/A23.75PASS (Corrected)*

*Note: When corrected for 1% water content determined by Karl Fischer, the Titration result aligns with theoretical purity.

Part 4: Calibration & Reference Standards

To ensure "Trustworthiness" (the T in E-E-A-T), you must calibrate your instruments with materials that mimic the combustion behavior of your analyte.

Recommended Reference Materials (CRMs)

Do not use simple glucose or urea. You need standards that challenge the combustion train's ability to handle halogens.

  • Acetanilide (C

    
    H
    
    
    
    NO):
    • Role: Primary calibration for C, H, N factors.

    • Why: High purity, stable, non-hygroscopic.

  • S-Benzyl-thiuronium Chloride (C

    
    H
    
    
    
    ClN
    
    
    S):
    • Role: Halogen/Sulfur check.[3][4]

    • Why: Contains Chlorine (~17%). Running this as a sample verifies that your Ag scrubber is functioning. If the Nitrogen value is elevated, your scrubber is saturated (Cl

      
       is hitting the N-detector).
      
  • Bicyclo[4.1.0]heptan-1-amine HCl (Internal Standard):

    • Once a batch is validated via Titration + NMR, reserve it as a "Secondary Standard" to monitor daily instrument drift for this specific matrix.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). (2022).[5] Standard Reference Materials for Organic Contaminant Analysis. U.S. Department of Commerce. [Link][6]

  • Kocaoba, S., Aydogan, F. (2008).[7] Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry. [Link]

  • Analytik Jena. (2024). Combustion Elemental Analysis: Challenges and Trends. [Link]

Sources

Safety Operating Guide

Bicyclo[4.1.0]heptan-1-amine Hydrochloride: Proper Disposal Procedures

[1][2][3][4][5]

Executive Summary & Chemical Profile[4][6][7]

Bicyclo[4.1.0]heptan-1-amine hydrochloride is a strained bicyclic amine salt often used as a scaffold in medicinal chemistry. While specific Safety Data Sheets (SDS) for niche intermediates can sometimes be sparse, its disposal must be governed by its functional group chemistry (primary amine salt) and the strain energy of the cyclopropane ring.

This guide outlines the operational standards for disposing of this compound in compliance with RCRA (Resource Conservation and Recovery Act) standards and best laboratory practices.

Chemical Identity & Hazard Class
PropertyDescription
Chemical Structure Bicyclic primary amine (hydrochloride salt). Contains a cyclopropane ring fused to a cyclohexane ring.
Physical State Solid (typically white to off-white powder).
Primary Hazards Skin/Eye Irritant: Amine salts are acidic in aqueous solution but potential irritants. Aquatic Toxicity: Amines are generally toxic to aquatic life. Incompatibility: Reacts violently with strong oxidizers; forms chloramines with hypochlorites.
RCRA Status Non-listed (typically), but regulated as Characteristic Waste if mixed with solvents or exhibiting toxicity.

Pre-Disposal Safety Assessment[1][3]

Before handling waste, you must validate your workspace against these safety pillars.

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator if handling bulk powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for solutions >10%.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste pouring.

B. Segregation (Critical)

STOP: Never mix this compound waste with:

  • Bleach (Sodium Hypochlorite): Generates toxic chloramine gas.

  • Nitric Acid / Strong Oxidizers: Risk of exothermic reaction and fire due to the organic amine content.

  • Aldehydes/Ketones: May form imines/enamines, altering waste properties and potentially generating heat.

Waste Characterization & Disposal Protocols

Do not rely on drain disposal.[1] While some amine salts are water-soluble, the bicyclic structure and potential bioactivity necessitate incineration as the only acceptable disposal route for the active pharmaceutical ingredient (API) or intermediate.

Protocol A: Solid Waste (Excess Substance)

Applicable to: Expired reagent, spill cleanup residues, contaminated solids.

  • Containerize: Place solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write out fully: "this compound."

    • Constituents: 100%.[2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup.

  • Final Disposal: High-temperature incineration (off-site).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: HPLC waste, reaction solvents.

Step 1: Solvent Assessment Determine the carrier solvent. This dictates the waste stream.

Solvent BaseSegregation StreamContainer Type
Aqueous (Water/Buffer)Aqueous Basic/Toxic HDPE Carboy
Non-Halogenated Organic (MeOH, EtOH, DMSO)Organic Solvents (Non-Hal) HDPE or Steel Safety Can
Halogenated Organic (DCM, Chloroform)Organic Solvents (Halogenated) HDPE or Glass Carboy

Step 2: pH Adjustment (Aqueous Only) If the waste is purely aqueous and acidic (due to the HCl salt):

  • Check pH.[3][4][5]

  • If pH < 2, slowly adjust to pH 5–9 using dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).

  • Why? Extremely acidic waste (pH < 2) is classified as D002 (Corrosive) under RCRA.[6] Neutralizing it in-process (if permitted by your Chemical Hygiene Plan) reduces the hazard profile, though it must still be collected for incineration due to the organic amine content.

Step 3: Collection

  • Do NOT pour down the sink.

  • Fill carboy to 90% capacity (leave headspace for expansion).

  • Cap tightly when not in use.[7][1][8]

Protocol C: Empty Containers[4]
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (water or methanol).

  • Rinsate Disposal: Collect the first rinse as hazardous waste (Protocol B).[4] Subsequent rinses may be drain-disposed only if they contain no hazardous constituents (consult local EHS).

  • Deface Label: Cross out the chemical name and write "EMPTY."

  • Discard: Place in standard glass recycling or trash, depending on facility rules.

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for disposing of this compound.

DisposalWorkflowStartWaste Generation:Bicyclo[4.1.0]heptan-1-amine HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Spill Debris)StateCheck->SolidLiquidLiquid Waste(Solution)StateCheck->LiquidBaggingDouble Bag orHDPE JarSolid->BaggingLabelSolidLabel: 'Toxic Solid'Bagging->LabelSolidIncinerationFINAL DISPOSAL:High-Temp IncinerationLabelSolid->IncinerationSolventCheckIdentify Solvent BaseLiquid->SolventCheckOrganicOrganic SolventSolventCheck->OrganicAqueousAqueous SolutionSolventCheck->AqueousHaloCheckContains Halogens?(DCM, CHCl3)Organic->HaloCheckpHCheckCheck pHAqueous->pHCheckStreamHaloStream: HalogenatedOrganic WasteHaloCheck->StreamHaloYesStreamNonHaloStream: Non-HalogenatedOrganic WasteHaloCheck->StreamNonHaloNoStreamHalo->IncinerationStreamNonHalo->IncinerationAdjustAdjust to pH 5-9(If <2 or >12.5)pHCheck->AdjustExtreme pHStreamAqStream: AqueousToxic WastepHCheck->StreamAqNeutralAdjust->StreamAqStreamAq->Incineration

Figure 1: Decision tree for the segregation and disposal of this compound waste streams.

Emergency Spill Procedures

Scenario: 5g of powder spilled on the benchtop.

  • Isolate: Alert nearby personnel. Delineate the area.[1]

  • PPE Up: Wear nitrile gloves, lab coat, and safety goggles. Wear a dust mask if powder is airborne.

  • Dry Clean: Do not wet initially (prevents spreading). Scoop gently with a dustpan or index card into a waste container.

  • Wet Clean: Wipe the area with a paper towel dampened with water (the salt is water-soluble).

  • Final Wash: Clean surface with a mild detergent to remove organic residues.

  • Disposal: Place all paper towels and scoop materials into the Solid Hazardous Waste container.

References & Regulatory Grounding[2][13]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Identification Guidance (40 CFR Part 261). Retrieved from [Link]

  • Dartmouth College EHS. Chemical Waste Disposal Guide: Amines and Organic Salts. Retrieved from [Link]

  • University of Wisconsin–Madison. Laboratory Safety Guide: Chemical Disposal Procedures (Chapter 7). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (General reference for amine salt handling).

Disclaimer: This guide is for operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and local government regulations before disposing of chemical waste.

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Reactant of Route 1
Bicyclo[4.1.0]heptan-1-amine hydrochloride
Reactant of Route 2
Bicyclo[4.1.0]heptan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.